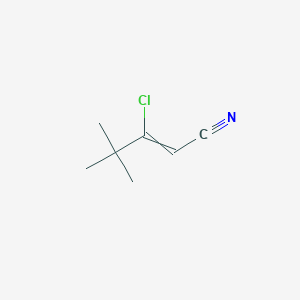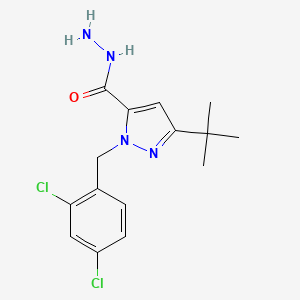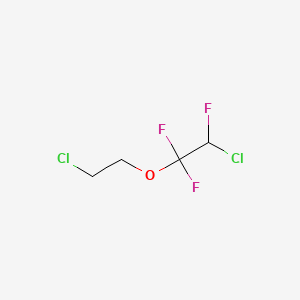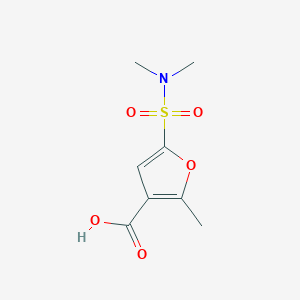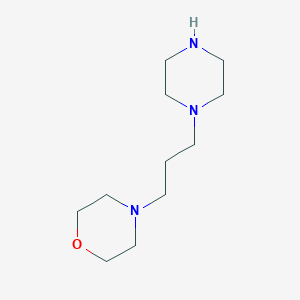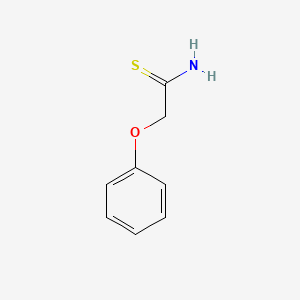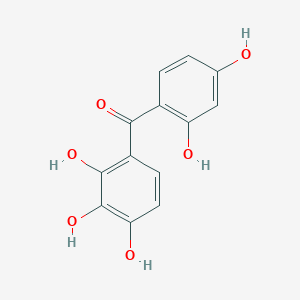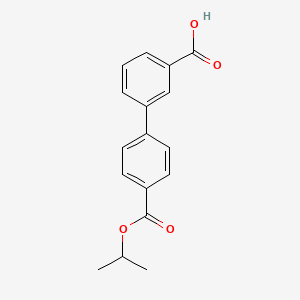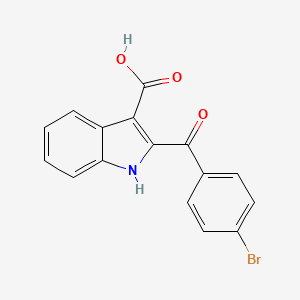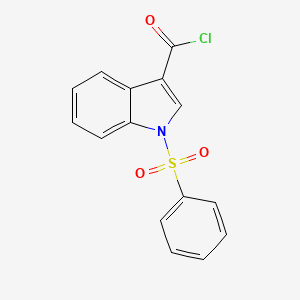
1-(Phenylsulfonyl)-1h-indole-3-carbonyl chloride
Vue d'ensemble
Description
“1-(Phenylsulfonyl)-1h-indole-3-carbonyl chloride” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains a phenylsulfonyl group, which consists of a phenyl ring bonded to a sulfonyl functional group .
Synthesis Analysis
While specific synthesis methods for “1-(Phenylsulfonyl)-1h-indole-3-carbonyl chloride” are not available, there are general methods for synthesizing sulfonyl chlorides and indoles. For instance, sulfonyl chlorides can be synthesized from S-arylthioacetates using a potassium poly(heptazine imide) photocatalyst . Indoles can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound .
Chemical Reactions Analysis
Indoles are known to be highly reactive towards electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . Sulfonyl chlorides, on the other hand, are reactive towards compounds containing reactive N-H and O-H bonds .
Applications De Recherche Scientifique
Sulfonation and Synthesis
- Efficient Sulfonation Protocol : The compound has been used in the efficient sulfonation of pyrroles and indoles, leading to the synthesis of various sulfonamide derivatives. This process is highlighted for its clean and simple protocol, allowing direct synthesis of corresponding sulfonyl chlorides, which are then converted to sulfonamide derivatives (Janosik et al., 2006).
Biological Activity in Drug Development
- Development of Antiviral and Anticancer Compounds : 3-Sulfonyl and 3-aroylindoles, including this compound, have attracted special attention due to their interesting biological activities, especially in the development of antiviral and anticancer compounds (López et al., 2017).
Crystallography and Molecular Structure
Structural Analysis : Extensive structural analysis through X-ray crystallography has been conducted on derivatives of 1-(phenylsulfonyl)indole. These studies provide insights into the molecular structure, including dihedral angles and crystal packing, which are important for understanding the compound's properties (Mannes et al., 2017).
Dihedral Angle Importance : The dihedral angles between the indole and phenylsulfonyl groups have been specifically studied, providing insights into the molecular geometry and interactions. This information is crucial for applications in material science and drug design (Jasinski et al., 2009).
Nucleophilic Addition Reactions
- Nucleophilic Addition Reactions : The compound exhibits interesting reactivity patterns, such as undergoing nucleophilic addition reactions, which is significant in the field of organic synthesis (Gribble et al., 2010).
Density Functional Theory (DFT) Calculations
- DFT Calculations for Molecular Orbital Analysis : DFT calculations have been performed on derivatives to analyze the molecular orbitals. This helps in understanding the electronic structure and potential reactivity of these compounds (Montgomery et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
1-(benzenesulfonyl)indole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3S/c16-15(18)13-10-17(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVIVYUKRJAERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379893 | |
| Record name | 1-(Benzenesulfonyl)-1H-indole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-1h-indole-3-carbonyl chloride | |
CAS RN |
99532-51-1 | |
| Record name | 1-(Benzenesulfonyl)-1H-indole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Bis[4-(3-aminophenoxy)phenyl]propane](/img/structure/B1597487.png)
![2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597489.png)
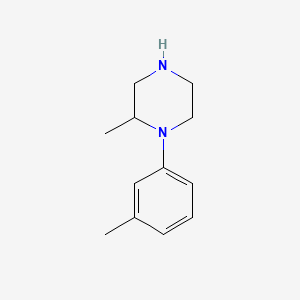
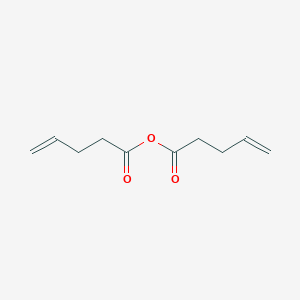
![Methyl (1R,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1597494.png)
